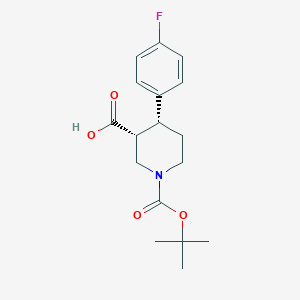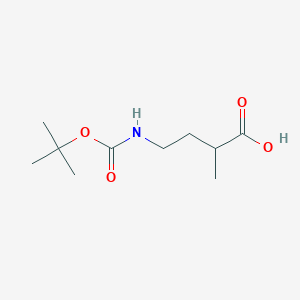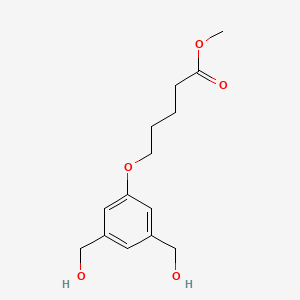
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Overview
Description
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is an organic compound with the molecular formula C14H20O5. It is characterized by the presence of a phenoxy group substituted with two hydroxymethyl groups and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Mechanism of Action
In the realm of pharmaceutical research, Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate shines as a crucial building block in the synthesis of innovative drug candidates . Its strategic placement of functional groups allows for the development of targeted therapies that address a wide spectrum of health conditions, from neurological disorders to metabolic diseases . Researchers can leverage the compound’s unique properties to design and optimize new drug molecules, ultimately improving patient outcomes and quality of life .
Beyond the pharmaceutical industry, this compound finds its place in the realm of material science . Its versatile structure enables the creation of novel materials with enhanced performance characteristics, such as improved thermal stability, mechanical strength, or optical properties . Researchers in this field can harness the compound’s reactivity and selectivity to develop cutting-edge materials for a wide range of applications, from advanced coatings and composites to specialized polymers and functional additives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate typically involves the esterification of 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidation of the hydroxymethyl groups can yield 3,5-bis(formyl)phenoxy pentanoate or 3,5-bis(carboxy)phenoxy pentanoate.
Reduction: Reduction of the ester group can produce 5-(3,5-bis(hydroxymethyl)phenoxy)pentanol.
Substitution: Substitution reactions can introduce various functional groups onto the phenoxy ring, depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or a drug delivery agent.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3,4-dihydroxyphenoxy)pentanoate
- Methyl 5-(3,5-dimethoxyphenoxy)pentanoate
- Methyl 5-(3,5-dimethylphenoxy)pentanoate
Uniqueness
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is unique due to the presence of two hydroxymethyl groups on the phenoxy ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This structural feature allows for specific interactions and modifications that are not possible with other related compounds.
Properties
IUPAC Name |
methyl 5-[3,5-bis(hydroxymethyl)phenoxy]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-18-14(17)4-2-3-5-19-13-7-11(9-15)6-12(8-13)10-16/h6-8,15-16H,2-5,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPJJHYFLCWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCOC1=CC(=CC(=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1444349.png)
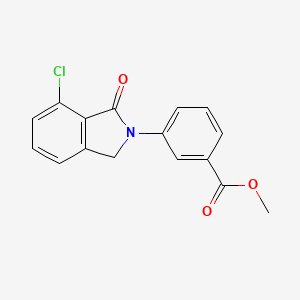
![6-Bromopyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1444352.png)
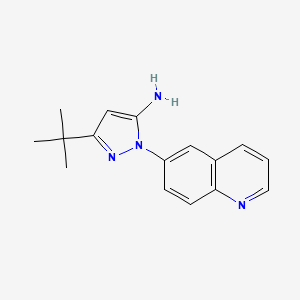
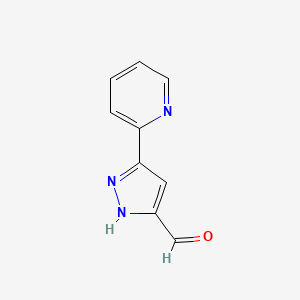
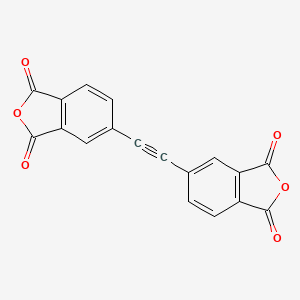
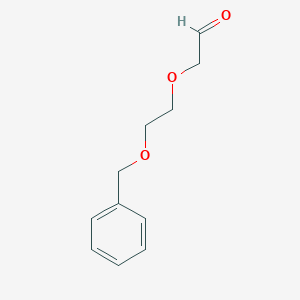
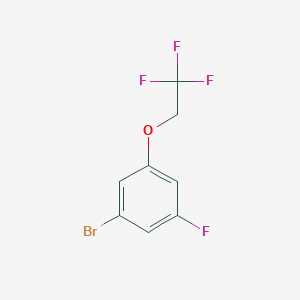
![1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine](/img/structure/B1444362.png)

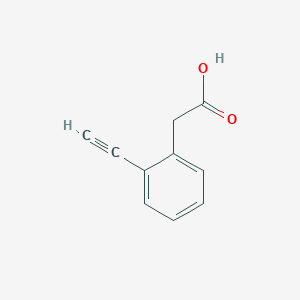
![Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444367.png)
